molecular formula C7H17NO B15238945 1-Amino-2,3,3-trimethylbutan-2-ol

1-Amino-2,3,3-trimethylbutan-2-ol

Cat. No.: B15238945
M. Wt: 131.22 g/mol
InChI Key: YZEIOPWSQISDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2,3,3-trimethylbutan-2-ol is an organic compound with the molecular formula C7H17NO It is characterized by the presence of an amino group and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,3,3-trimethylbutan-2-ol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,3,3-trimethylbutan-2-ol with ammonia or an amine source in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,3,3-trimethylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-Amino-2,3,3-trimethylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2,3,3-trimethylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the tertiary alcohol group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropan-1-ol
  • 2-Amino-2-methylbutan-1-ol
  • 2-Amino-2-ethylpropan-1-ol

Uniqueness

1-Amino-2,3,3-trimethylbutan-2-ol is unique due to its specific structure, which includes a tertiary alcohol group and a highly branched carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-amino-2,3,3-trimethylbutan-2-ol

InChI

InChI=1S/C7H17NO/c1-6(2,3)7(4,9)5-8/h9H,5,8H2,1-4H3

InChI Key

YZEIOPWSQISDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.